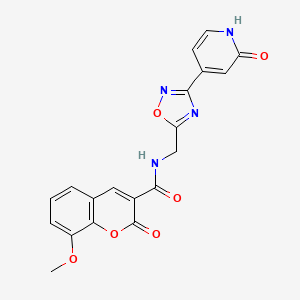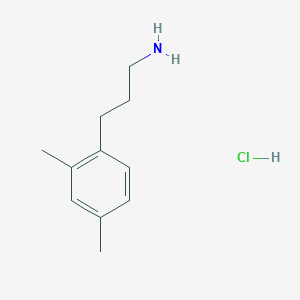
3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 2044714-38-5 . It has a molecular weight of 199.72 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N.ClH/c1-9-5-6-11(4-3-7-12)10(2)8-9;/h5-6,8H,3-4,7,12H2,1-2H3;1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder . It is stored at room temperature .Scientific Research Applications
Conformational Studies and Crystal Structures
Research into structurally similar compounds, such as 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, has provided significant insights into the conformational analyses of these compounds across different environments. These studies, characterized by X-ray diffraction analysis, highlight the intricate crystal structures and the impact of molecular conformation on the physical properties of such compounds, which can influence their applications in materials science and pharmacology. The detailed examination of hydrogen-bonded chains and rings within these structures underpins the importance of molecular geometry in the development of new materials and drugs (Nitek et al., 2020).
Cathinone Derivatives and Structural Analyses
The study of cathinones, specifically through the characterization of various derivatives via techniques such as FTIR, UV–Vis, and NMR spectroscopy, alongside single crystal X-ray diffraction, sheds light on the molecular intricacies of substances structurally related to 3-(2,4-Dimethylphenyl)propan-1-amine hydrochloride. These investigations not only contribute to a deeper understanding of the structural aspects of cathinones but also inform on the broader implications for synthetic chemistry and drug design, emphasizing the role of molecular structure in determining biological activity and material properties (Nycz et al., 2011).
Potential Antidepressant Agents
In the search for new therapeutic options, the synthesis and evaluation of analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide have been explored for their potential as antidepressant agents. This research exemplifies the pharmaceutical applications of compounds within the same chemical family as this compound, focusing on their activity in biochemical and pharmacological models. The exploration of such compounds underscores the ongoing efforts to discover novel treatments for mental health conditions, leveraging the structural diversity of synthetic organic chemistry (Clark et al., 1979).
Generation of Structurally Diverse Libraries
The utilization of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in alkylation and ring closure reactions highlights the versatility of compounds related to this compound in generating structurally diverse libraries. This approach facilitates the discovery of new molecules with potential applications in drug discovery, materials science, and chemical synthesis, illustrating the broad utility of such compounds in facilitating innovative research and development efforts (Roman, 2013).
Safety and Hazards
The compound has been classified with the signal word 'Warning’ . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on measures to be taken to prevent or minimize adverse effects resulting from exposure to the compound or improper storage or handling of the compound .
properties
IUPAC Name |
3-(2,4-dimethylphenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9-5-6-11(4-3-7-12)10(2)8-9;/h5-6,8H,3-4,7,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPRELGJRRKOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Ethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2711181.png)
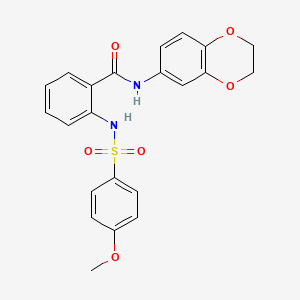
![2-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2711184.png)
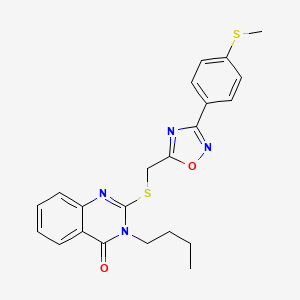
![N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide](/img/structure/B2711190.png)
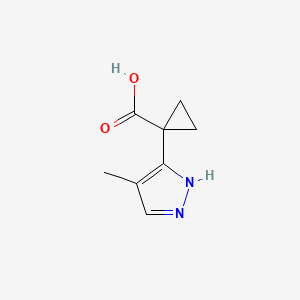
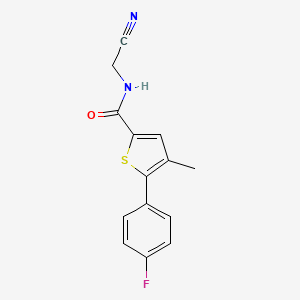
![3-Methylsulfonylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2711193.png)
![4-[Benzyl(methyl)amino]oxane-4-carbonitrile](/img/structure/B2711194.png)
![tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2711195.png)
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2711198.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(9H-fluoren-2-yl)propanamide](/img/structure/B2711199.png)
